N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring substituted with bromine atoms and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4,5-dibromofuran-2-carbaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted furan derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of both a dibromofuran ring and a dimethylphenoxyacetohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14Br2N2O3 |
---|---|
Molecular Weight |
430.09 g/mol |
IUPAC Name |
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H14Br2N2O3/c1-9-4-3-5-10(2)14(9)21-8-13(20)19-18-7-11-6-12(16)15(17)22-11/h3-7H,8H2,1-2H3,(H,19,20)/b18-7+ |
InChI Key |
HYWQFZFPKUCXMP-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(O2)Br)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(O2)Br)Br |
Origin of Product |
United States |
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